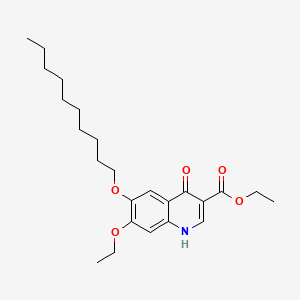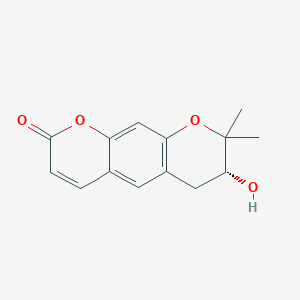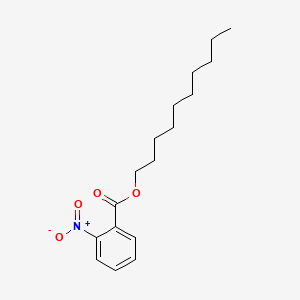
溴氰菊酯
概述
描述
Deltamethrin is a synthetic pyrethroid insecticide widely used in agriculture, public health, and residential pest control. It is known for its high efficacy against a broad spectrum of insect pests and its relatively low toxicity to mammals. Deltamethrin is particularly effective in controlling malaria vectors and is used in the manufacture of long-lasting insecticidal mosquito nets .
作用机制
Target of Action
Deltamethrin is a synthetic pyrethroid insecticide . Its primary targets are pests and parasites, including insects and acarines . It is widely used in agriculture, public health programs, and veterinary medicine .
Mode of Action
Deltamethrin can kill insects by direct contact or ingestion . Structurally based on natural pyrethrins, Deltamethrin rapidly paralyzes the insect’s nervous system, giving a quick knockdown effect . It immediately disables insects when they are feeding on a Deltamethrin sprayed plant . Deltamethrin disrupts their normal nervous system function .
Biochemical Pathways
Deltamethrin, being extremely lipophilic, easily penetrates the cuticles of insects and acarines . It disrupts the normal functioning of the nervous system of these organisms, leading to paralysis and eventually death .
Pharmacokinetics
Deltamethrin is primarily cleared from the body by metabolism . It has been found that hepatic biotransformation accounts for approximately 78% of the administered doses . Plasma carboxylesterases (CaEs) account for the biotransformation of about 8% of each dosage . The metabolism of deltamethrin in miniature pigs is fit for a one-compartment model with a weighting function of 1/C2 .
Result of Action
The result of Deltamethrin’s action is the rapid paralysis and death of the target organisms . It is less toxic to mammals due to their higher body temperature, larger body size, and decreased sensitivity to the chemical .
Action Environment
Deltamethrin is widely detected in a range of environments, including soil, water, sediment, and air . After entering the natural environment, Deltamethrin circulates between solid, liquid, and gas phases and enters organisms through the food chain . The majority of Deltamethrin applied to crops is transferred to the soil environment and is mainly distributed in the top soil . It has a half-life ranging from 5.7- 209 days . Its environmental profile can be roughly described by its physico-chemical properties like water solubility, lipophilicity, and vapor pressure .
科学研究应用
Deltamethrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the degradation pathways of pyrethroids and their environmental impact.
Biology: Employed in studies to understand its effects on various organisms, including insects and mammals.
Medicine: Investigated for its potential use in controlling vector-borne diseases such as malaria.
Industry: Utilized in the production of insecticidal paints and treated nets for pest control.
生化分析
Biochemical Properties
Deltamethrin interacts with the nervous system of insects, disrupting normal nerve function . It acts on nerve membranes by delaying the closing of the activation gate for the sodium ion channel . This interaction leads to prolonged depolarization and hyperexcitability in the insect’s nervous system, resulting in the insect’s death .
Cellular Effects
Deltamethrin has been shown to cause various effects on cells. It can cause skin sensations like tingling, itching, burning, or numbness at the spot of contact . Ingesting large amounts of deltamethrin can lead to nausea, vomiting, abdominal pain, and muscle twitches . It has also been reported to cause developmental impairments in behavior and cognition after exposure .
Molecular Mechanism
The molecular mechanism of deltamethrin involves its interaction with the sodium ion channels in nerve membranes. It delays the closing of the activation gate for the sodium ion channel, leading to prolonged depolarization and hyperexcitability . This disruption of normal nerve function is the primary mechanism of its insecticidal action .
Temporal Effects in Laboratory Settings
Deltamethrin has been found to be effective for up to 150 days on various surfaces in laboratory settings . Over time, deltamethrin is metabolized with a rapid loss of toxicity and is passed from the body .
Dosage Effects in Animal Models
In animal models, the effects of deltamethrin vary with dosage. For instance, intravenous doses greater than or equal to 0.1 mg/kg body weight in dogs affect cardiovascular and respiratory functions and alter electroencephalogram patterns .
Metabolic Pathways
Deltamethrin is metabolized in the body, with ester cleavage and oxidation at the 4’-position of the alcohol moiety being the principal mechanisms of metabolism . Other minor oxidation sites include the 5 and 2’ positions of the alcohol moiety and the methyl group trans to the carboxyl .
Transport and Distribution
Deltamethrin circulates between solid, liquid, and gas phases in the environment and enters organisms through the food chain . In soil, it has been found to be practically immobile .
准备方法
Synthetic Routes and Reaction Conditions: Deltamethrin is synthesized through the esterification of (1R,3R)- or cis-2,2-dimethyl-3-(2,2-dibromovinyl)cyclopropanecarboxylic acid with (alpha, S)- or (+)-alpha-cyano-3-phenoxybenzyl alcohol . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the esterification process.
Industrial Production Methods: Industrial production of deltamethrin involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization to isolate the desired stereoisomer and purification to remove any impurities .
化学反应分析
Types of Reactions: Deltamethrin undergoes various chemical reactions, including:
Oxidation: Deltamethrin can be oxidized to form degradation products such as 3-phenoxybenzaldehyde.
Hydrolysis: In the presence of water, deltamethrin can hydrolyze to form its corresponding acid and alcohol.
Nucleophilic Addition: Deltamethrin can react with nucleophiles, leading to the formation of novel by-products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of deltamethrin.
Nucleophilic Addition: Nucleophiles such as amines or thiols can react with deltamethrin under mild conditions.
Major Products Formed:
3-Phenoxybenzaldehyde: A major degradation product formed during oxidation.
Corresponding Acid and Alcohol: Formed during hydrolysis reactions.
相似化合物的比较
Cypermethrin: Another synthetic pyrethroid with a similar mode of action but shorter residual activity.
Permethrin: A pyrethroid used in similar applications but with different environmental persistence and toxicity profiles.
Fenvalerate: A pyrethroid with a broader spectrum of activity but higher toxicity to non-target organisms.
Uniqueness of Deltamethrin: Deltamethrin is unique due to its longer residual activity and higher efficacy against a wide range of insect pests. It is also more persistent in the environment compared to other pyrethroids, making it a preferred choice for long-term pest control .
属性
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZREIFADZCYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041822 | |
| Record name | Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52820-00-5 | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52820-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RU 22950 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052820005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyano(3-phenoxyphenyl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















